

ODM-204 in the Landscape of Anti-Androgen Cross-Resistance: A Comparative Guide

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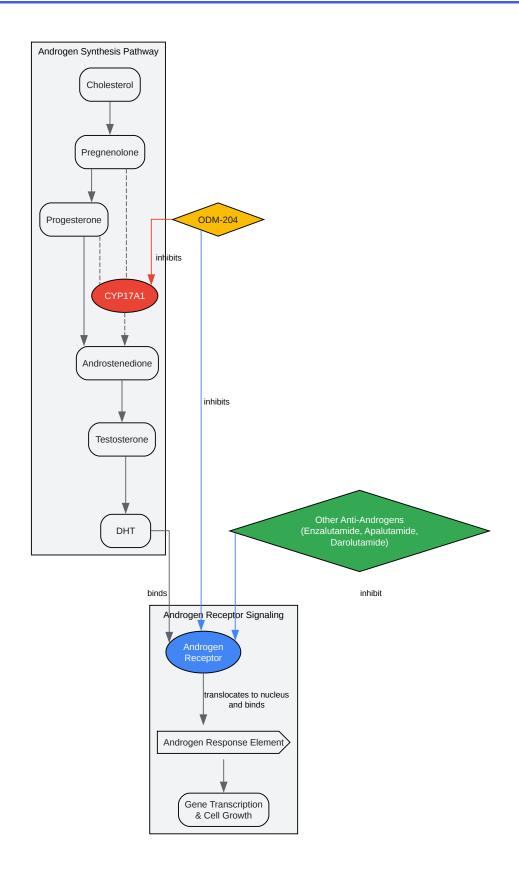
For Researchers, Scientists, and Drug Development Professionals

The emergence of novel anti-androgen therapies has significantly altered the treatment landscape for castration-resistant prostate cancer (CRPC). However, the sequential use of these agents is often hampered by cross-resistance, a phenomenon where resistance to one drug confers resistance to another. This guide provides a comparative analysis of **ODM-204**, a dual inhibitor of the androgen receptor (AR) and CYP17A1, in the context of cross-resistance with other prominent anti-androgens. While direct comparative cross-resistance studies involving **ODM-204** are limited, this document synthesizes available preclinical and clinical data to offer valuable insights for the research and drug development community.

Mechanism of Action: A Dual Approach

ODM-204 distinguishes itself from other anti-androgens through its dual mechanism of action. It not only acts as a potent antagonist of the androgen receptor but also inhibits CYP17A1, a critical enzyme in androgen biosynthesis.[1][2][3] This two-pronged attack aims to more effectively suppress the androgen signaling axis, which remains a key driver of CRPC progression.





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Figure 1: Dual inhibitory mechanism of **ODM-204** compared to other anti-androgens.



Preclinical Efficacy of ODM-204

In preclinical studies, **ODM-204** has demonstrated significant anti-tumor activity. It effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines and reduces tumor growth in xenograft models.

Parameter	Cell Line/Model	Result	Reference
AR Binding Affinity (Ki)	Rat prostate cytosolic lysates	47 nM	[4][5][6]
CYP17A1 Inhibition (IC50)	Human testicular microsomes	22 nM	[4][5][6]
Inhibition of AR Mutants (IC50)	AR(T877A)	95 nM	[6]
AR(W741L)	277 nM	[6]	_
AR(F876L)	6 nM	[6]	
Cell Proliferation Inhibition (IC50)	LNCaP cells	170 nM	[6]
VCaP cells	280 nM	[6]	
Tumor Growth Inhibition	VCaP xenograft model	66%	[4][6]

Clinical Data for ODM-204

A Phase I dose-escalation study (NCT02344017) evaluated the safety and preliminary efficacy of **ODM-204** in patients with metastatic CRPC.[7][8]

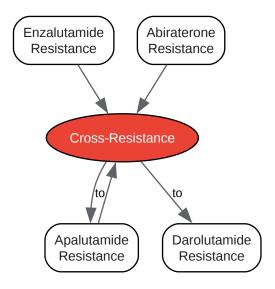


Parameter	Value	Reference
Patients Enrolled	23	[7][9][10]
Dose Levels	50, 100, 200, 300, 500 mg twice daily	[7][8][10]
PSA Response (≥50% reduction at 12 weeks)	13% of patients	[7][8][9]
Most Common Adverse Events	Fatigue (26%), Nausea (26%), Decreased appetite (22%), Diarrhea (22%)	[7][8]

While **ODM-204** was generally well-tolerated and showed signs of anti-tumor activity, its development was halted due to unfavorable pharmacokinetic properties.[9][11][12] Specifically, steady-state plasma concentrations of the drug decreased over time, particularly at higher doses.[7][8]

Cross-Resistance Among Other Anti-Androgens

Extensive research has established the existence of cross-resistance among secondgeneration anti-androgens such as enzalutamide, apalutamide, and darolutamide. This phenomenon is often driven by mechanisms that bypass AR blockade.



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Figure 2: Known cross-resistance pathways among second-line anti-androgens.

Studies have shown that prostate cancer cells resistant to enzalutamide or abiraterone often exhibit cross-resistance to apalutamide and darolutamide.[13] A key driver of this is the upregulation of the AKR1C3 enzyme and the expression of AR splice variants, such as AR-V7, which can function independently of ligand binding.[13]

Resistance Scenario	Observed Cross- Resistance	Potential Mechanism	Reference
Enzalutamide/Abirater one Resistant Cells	Cross-resistance to apalutamide and darolutamide	Upregulation of AKR1C3/AR-V7 axis	[13]
Apalutamide Resistant Cells	Cross-resistance to other anti-androgens	Emergence of more aggressive phenotypes (e.g., cancer stem cells, neuroendocrine differentiation)	[14][15][16]

A network meta-analysis of studies on non-metastatic CRPC suggested that while apalutamide and enzalutamide may be more efficacious in terms of metastasis-free survival, darolutamide appears to have a more favorable tolerability profile.[17] Another meta-analysis concluded that apalutamide and enzalutamide were the most effective for improving metastasis-free survival in this patient population.[18]

Experimental Protocols

In Vitro Cell Proliferation Assay (Example)

- Cell Culture: LNCaP and VCaP prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
- Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of ODM-204 or other anti-androgens.
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).



- Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the doseresponse curves.

In Vivo Xenograft Study (Example)

- Animal Model: Immunocompromised male mice (e.g., nude mice) are used.
- Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of ODM-204, vehicle control, or other anti-androgens.[6]
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.[4][6]

Conclusion and Future Directions

ODM-204, with its dual inhibition of the androgen receptor and CYP17A1, represents a rational approach to overcoming resistance in CRPC. Preclinical data demonstrated its potential to inhibit both androgen synthesis and AR signaling. However, its clinical development was halted due to pharmacokinetic challenges.

The extensive evidence of cross-resistance among other second-generation anti-androgens underscores the need for novel therapeutic strategies. While direct comparative data for **ODM-204** is unavailable, its unique mechanism of action suggests it could have had a different cross-resistance profile. Future drug development efforts may benefit from exploring dual-acting agents with improved pharmacokinetic properties. Understanding the complex interplay of resistance mechanisms, including the role of AR splice variants and bypass pathways, will be crucial in designing the next generation of therapies for advanced prostate cancer.



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